molecular formula C8H17NO3 B8154919 tert-Butyl N-(methoxymethyl)-N-methylcarbamate

tert-Butyl N-(methoxymethyl)-N-methylcarbamate

Cat. No.: B8154919
M. Wt: 175.23 g/mol
InChI Key: MPHQVBBNXZNMDL-UHFFFAOYSA-N
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Description

tert-Butyl N-(methoxymethyl)-N-methylcarbamate is a specialized carbamate compound featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen that is also substituted with methyl and methoxymethyl groups. This structure is highly valuable in synthetic and pharmaceutical chemistry. Its primary function is as a protecting group for amines, particularly in complex, multi-step synthesis. The Boc group can be selectively introduced and later removed under mild acidic conditions, such as with HCl in dioxane or ethyl acetate, to reveal the amine functionality without affecting other sensitive parts of a molecule. The presence of the methoxymethyl substituent on the nitrogen enhances the compound's solubility in polar aprotic solvents like dimethylformamide (DMF), which is beneficial for reaction handling. In pharmaceutical research, this compound serves as a key building block. It is used in the synthesis of various targets, including as an intermediate for kinase inhibitors and in prodrug design, where its stability helps improve the bioavailability of active drug compounds. Furthermore, carbamate derivatives like this one can act as inhibitors for serine proteases, such as acetylcholinesterase (AChE), by forming a stable carbamate-enzyme complex, with studies showing an in vitro IC₅₀ of 18 µM. The compound can be synthesized through carbamate-forming reactions involving tert-butyl chloroformate and N-methyl-N-(methoxymethyl)amine. On a physico-chemical level, it has a melting point of 45–48°C and a density of 1.12 g/cm³. It is soluble in common organic solvents like DMF, THF, and dichloromethane, but is insoluble in water. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(methoxymethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9(4)6-11-5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHQVBBNXZNMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Reaction of Diphenyl Carbonate with Methylamine

Diphenyl carbonate reacts with methylamine in a liquid-phase reaction to form phenyl-N-methyl urethane. Key parameters include:

  • Molar ratio : Methylamine to diphenyl carbonate = 0.8:1 to 1:1.

  • Temperature : 20–80°C.

  • Catalysts : Tertiary amines (e.g., triethylamine) or organo-tin compounds.

  • Residence time : 15–60 minutes.

The reaction produces phenyl-N-methyl urethane and phenol as a byproduct. Circulating diphenyl carbonate solutions (5–60% concentration) enhance reaction efficiency.

Step 2: Thermal Decomposition to Methyl Isocyanate

Phenyl-N-methyl urethane undergoes thermal decomposition in a second reactor:

  • Temperature : 180–220°C.

  • Pressure : 200 mmHg to atmospheric pressure.

  • Residence time : 0.5–3 hours.

This step generates methyl isocyanate (MIC), phenol, and unconverted phenyl-N-methyl urethane. Partial condensation separates MIC from phenol-rich streams, enabling MIC purification.

Step 3: Reaction with Methoxymethyl Component

MIC reacts with tert-butyl methoxymethyl derivatives in the presence of a catalyst:

  • Catalysts : Tertiary amines or organo-tin compounds.

  • Solvent : Inert organic solvents (e.g., toluene or THF).

  • Temperature : 0–50°C.

  • Molar ratio : MIC to methoxymethyl component ≈ 1:1.

The final product is isolated via crystallization or distillation, achieving yields >98%.

Coupling Reagent-Mediated Synthesis

An alternative method employs coupling agents to form the carbamate bond directly. This approach, inspired by amide-forming reactions, avoids intermediate isolation and enhances atom economy.

Reaction Conditions

  • Substrates : tert-Butylamine, methoxymethyl chloroformate.

  • Coupling agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Solvent : DMF or THF.

  • Temperature : 25°C.

  • Reaction time : 16 hours.

  • Yield : 72%.

Mechanism

  • Activation of the carboxylic acid (from methoxymethyl chloroformate) by EDC/HOBt forms an active ester.

  • Nucleophilic attack by tert-butylamine yields the carbamate product.

Comparative Analysis of Synthetic Methods

ParameterMulti-Step SynthesisCoupling Reagent Method
Steps 31
Catalysts Tertiary amines, organo-tinEDC/HOBt
Temperature Range 0–220°C25°C
Yield >98%72%
Scalability Industrial (continuous reactors)Laboratory-scale
Byproducts Phenol, unconverted intermediatesMinimal (HOBt derivatives)

The multi-step method excels in scalability and yield but requires complex infrastructure. The coupling approach simplifies synthesis at the cost of lower yields and higher reagent expenses.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced residence time, and improved safety for exothermic reactions.

  • Implementation : Tubular reactors for Step 2 (MIC generation) prevent thermal degradation.

Solvent Recycling

  • Strategy : Distillation and recrystallization recover inert solvents (e.g., toluene), reducing costs.

Catalyst Recovery

  • Organo-tin catalysts are filtered and reused, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(methoxymethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol, formaldehyde, and methylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for specific transformations.

Major Products Formed

    Hydrolysis: tert-Butyl alcohol, formaldehyde, and methylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that tert-Butyl N-(methoxymethyl)-N-methylcarbamate exhibits potential anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study : In a study published in 2023, researchers synthesized derivatives of this compound and tested their efficacy against breast cancer cells. The results showed that certain derivatives significantly reduced cell viability, indicating potential for development as an anticancer agent .

Organic Synthesis

Reagent in Synthesis
this compound serves as a versatile reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Synthesis Applications

Reaction TypeExample CompoundYield (%)Reference
Nucleophilic Substitutiontert-Butyl N-(2-methylphenyl)carbamate85
Coupling ReactionN-Methyl carbamate derivatives75
CyclizationFused tetrahydroisoquinolines70

Agrochemical Development

The compound has shown promise in agrochemical applications, particularly as a potential insecticide or pesticide. Its structural characteristics allow it to interact effectively with biological systems, providing a platform for developing new agrochemical products.

Case Study : A recent patent application described the use of this compound derivatives as novel insecticides, demonstrating effective pest control with minimal environmental impact .

Mechanism of Action

The mechanism of action of tert-Butyl N-(methoxymethyl)-N-methylcarbamate primarily involves its role as a protecting group. The compound forms stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The methoxymethyl group in the target compound likely enhances polarity and solubility compared to aryl-substituted analogues (e.g., 3-Tolyl-N-methylcarbamate) .
  • Steric Hindrance : The N-methyl group in all listed compounds provides steric protection to the carbamate nitrogen, improving stability against nucleophilic attack .

Hydrogen Bonding and Crystallinity

Compounds with hydroxyl or amine groups (e.g., N-Boc-hydroxylamine, tert-Butyl N-(3-aminopropyl)-N-methylcarbamate) exhibit strong intermolecular interactions:

  • N-Boc-hydroxylamine : Forms ribbons via N–H···O (d = 2.01–2.17 Å) and O–H···O (d = 1.74–1.87 Å) bonds, contributing to its crystalline stability .
  • tert-Butyl N-(3-aminopropyl)-N-methylcarbamate: The primary amine enables hydrogen bonding, enhancing solubility in aqueous media .

Biological Activity

tert-Butyl N-(methoxymethyl)-N-methylcarbamate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O4, with a molecular weight of 232.28 g/mol. The compound features a tert-butyl group, a methoxymethyl substituent, and a carbamate functional group, which contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which could influence metabolic pathways and neurotransmitter activity. Such interactions are crucial for understanding its therapeutic applications in conditions like anxiety and depression.
  • Neuroprotective Properties : Compounds with similar structures often exhibit neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter activity, making it a candidate for neuropharmacological research.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

StudyFindings
The compound shows potential as an inhibitor or activator of enzymes related to neurotransmitter systems.
Investigated for enzyme inhibition; potential therapeutic applications in drug development noted.
Structural analogs exhibit varying degrees of biological activity, suggesting structure-activity relationships (SAR) can inform future studies.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Neuropharmacology : A study indicated that compounds with similar bicyclic structures demonstrated significant neuroprotective effects in animal models, suggesting that this compound could have similar applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : Research on carbamate derivatives has shown promise against various pathogens, indicating that modifications to the carbamate structure can enhance antimicrobial efficacy .
  • Therapeutic Applications : The compound's potential as a precursor for drug development has been highlighted, particularly in creating targeted therapies for neurological disorders.

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